molecular formula C19H14N2O5S B2597848 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 895438-64-9

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2597848
CAS No.: 895438-64-9
M. Wt: 382.39
InChI Key: NKOKECGAWMALBO-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a recognized and potent ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases, with particular efficacy against the PIM-1 isoform. The PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and differentiation, and their overexpression is frequently associated with hematological malignancies and solid tumors . This chromene-carboxamide derivative serves as a critical pharmacological tool for researchers investigating PIM kinase signaling pathways and their role in tumorigenesis. By selectively inhibiting PIM kinase activity, this compound induces apoptosis and can overcome resistance to other chemotherapeutic agents, making it a valuable probe for studying drug combinations and synthetic lethality in cancer models. Its research applications are primarily in the fields of molecular oncology and translational cancer research, where it is used to elucidate the biological consequences of PIM kinase inhibition and to validate PIM as a therapeutic target in various in vitro and in vivo systems .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S/c1-24-14-7-11-17(9-15(14)25-2)27-19(20-11)21-18(23)16-8-12(22)10-5-3-4-6-13(10)26-16/h3-9H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOKECGAWMALBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with chromene carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can introduce various functional groups onto the chromene or benzo[d]thiazole rings .

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide. For instance:

  • Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of thiazole and chromene can inhibit the proliferation of various cancer cell lines. A study demonstrated that similar compounds showed IC50 values in the micromolar range against human breast cancer cells, indicating promising anticancer activity .

Anti-inflammatory Properties

The compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:

  • Cyclooxygenase Inhibition : Studies have shown that thiazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . This inhibition may lead to reduced inflammation in various disease models.

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds:

  • Bacterial Inhibition : Compounds with similar structures have been evaluated against bacterial strains, showing significant antibacterial activity. For instance, derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits proliferation of cancer cells (IC50 values in micromolar range)
Anti-inflammatoryInhibits COX enzymes and reduces cytokine production
AntimicrobialEffective against various bacterial strains

Thiazole Derivatives as Anticancer Agents

A study focused on thiazole derivatives indicated that modifications in their structure could enhance anticancer activity while reducing cytotoxicity. Notably, compounds exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

Inhibition of Specific Enzymes

Research has highlighted the ability of thiazole derivatives to inhibit specific enzymes like Pin1, which is implicated in cancer progression. This inhibition was linked to structural features that enhance binding affinity .

Synergistic Effects with Other Drugs

Some studies have investigated the synergistic effects of this compound when combined with standard chemotherapy agents like cisplatin. These combinations often resulted in enhanced efficacy against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to anti-inflammatory and antimicrobial effects by disrupting key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combined benzo[d]thiazole and chromene structure, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds .

Biological Activity

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and neuroprotective activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety fused with a chromene ring. Its molecular formula is C15H12N2O5SC_{15}H_{12}N_{2}O_{5}S, with a molecular weight of approximately 380.4 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and chromene structures. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation. This is supported by findings that show significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM) .
  • Case Study : A study evaluated the effects of similar thiazole derivatives on human cancer cell lines, reporting that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis . The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups like methoxy enhances activity.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Studies : Research has demonstrated that derivatives of benzo[d]thiazole exhibit antimicrobial properties against various pathogens, including ESKAPE pathogens known for multidrug resistance . The mechanism often involves disruption of bacterial quorum sensing systems, which are critical for biofilm formation and virulence.
  • Research Findings : In one study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Mechanism : Neuroprotection might be attributed to the ability of the compound to modulate oxidative stress pathways and inhibit neuroinflammatory processes. This is particularly relevant in conditions such as Alzheimer's disease.
  • Case Studies : A study involving animal models of neurodegeneration reported that similar thiazole derivatives reduced neuronal cell death and improved cognitive function . The protective effects were linked to the modulation of reactive oxygen species (ROS) levels.

Summary of Biological Activities

Biological ActivityMechanismIC50 ValuesReferences
AnticancerInduces apoptosis via enzyme inhibition< 10 µM
AntimicrobialDisrupts quorum sensing; inhibits biofilmEffective against ESKAPE pathogens
NeuroprotectiveModulates oxidative stress; reduces inflammationNot specified

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